molecular formula C16H13FN2S B2607820 N-benzyl-4-(4-fluorophenyl)-1,3-thiazol-2-amine CAS No. 565209-32-7

N-benzyl-4-(4-fluorophenyl)-1,3-thiazol-2-amine

Cat. No.: B2607820
CAS No.: 565209-32-7
M. Wt: 284.35
InChI Key: BAQWPVJOMKGWEF-UHFFFAOYSA-N
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Description

N-benzyl-4-(4-fluorophenyl)-1,3-thiazol-2-amine is a chemical compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a benzyl group, a fluorophenyl group, and an amine group attached to the thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4-(4-fluorophenyl)-1,3-thiazol-2-amine typically involves the reaction of 4-fluoroaniline with benzyl bromide in the presence of a base, followed by cyclization with a thioamide. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like potassium carbonate or sodium hydride. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

For industrial production, the synthesis route is optimized to maximize yield and minimize costs. This often involves the use of cheaper raw materials and more efficient catalysts. The process may also be scaled up using continuous flow reactors to enhance production efficiency and ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-(4-fluorophenyl)-1,3-thiazol-2-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and bases like sodium methoxide. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce reduced thiazole derivatives. Substitution reactions can lead to various substituted thiazole compounds .

Scientific Research Applications

N-benzyl-4-(4-fluorophenyl)-1,3-thiazol-2-amine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-benzyl-4-(4-fluorophenyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with cellular pathways involved in cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its thiazole ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-benzyl-4-(4-fluorophenyl)-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2S/c17-14-8-6-13(7-9-14)15-11-20-16(19-15)18-10-12-4-2-1-3-5-12/h1-9,11H,10H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAQWPVJOMKGWEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=NC(=CS2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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